molecular formula C9H8F3NO3 B1398112 Methyl 2-methoxy-6-(trifluoromethyl)nicotinate CAS No. 917396-36-2

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate

Cat. No. B1398112
CAS RN: 917396-36-2
M. Wt: 235.16 g/mol
InChI Key: UZWJYWKWOGVMEA-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-6-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It is used in scientific research and has applications ranging from drug discovery to material synthesis due to its unique properties.


Molecular Structure Analysis

The InChI code for “Methyl 2-methoxy-6-(trifluoromethyl)nicotinate” is 1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-methoxy-6-(trifluoromethyl)nicotinate” has a molecular weight of 235.16 . It’s also noted that related compounds are slightly soluble in water .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Development of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate : This compound is an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method was developed, emphasizing trifluoromethylation using an inexpensive system (Mulder et al., 2013).

  • Synthesis of Nicotinic Acid and Nicotinamide Derivatives : 2-Methoxy-3-cyanopyridines were transformed into nicotinic acid and nicotinamide derivatives through a process involving Lewis acid-promoted nucleophilic displacement reactions (Abdel-Aziz, 2007).

Antiprotozoal Activity

  • Antiprotozoal Compounds Synthesis : 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, a derivative synthesized from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, showed significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. It also demonstrated curative effects in an in vivo mouse model (Ismail et al., 2003).

Tuberculosis Biomarker Detection

  • Detection of Tuberculosis Biomarkers : A study focused on the detection of nicotinic acid, a tuberculosis biomarker, using a luminescence increase method involving Tb(3+) complexes. The study also identified potential interferences from other markers like methyl nicotinate (Bamogo et al., 2015).

Pharmacology and Retinoprotective Effects

  • Retinoprotective Effects of Derivatives : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate was evaluated for its retinoprotective effect in a rat model of retinal ischemia–reperfusion. It showed promising results in preventing ischemic injuries and improving retinal microcirculation (Peresypkina et al., 2020).

Chemical Oxidation and Biosynthesis Studies

  • Studies on Biochemical Oxidation : Research on the oxidation of β-substituted pyridine alkiodides provided insights into the biochemical processes involving compounds like methyl nicotinate (Bradlow & Vanderwerf, 1951).
  • Biosynthesis of Trigonelline : Investigations into the biosynthesis of trigonelline, a derivative of nicotinic acid, revealed metabolic pathways in plants, contributing to the understanding of nicotinic acid derivatives' synthesis (Joshi & Handler, 1960).

Percutaneous Penetration Studies

  • Percutaneous Penetration and Sensitive Skin : A study assessed the cutaneous penetration of methyl nicotinate in individuals with sensitive skin, contributing to understanding the skin's response to chemical compounds (Issachar et al., 1998).

Mechanism of Action

The specific mechanism of action for “Methyl 2-methoxy-6-(trifluoromethyl)nicotinate” is not provided in the search results. As a compound used in scientific research, its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

“Methyl 2-methoxy-6-(trifluoromethyl)nicotinate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-5(8(14)16-2)3-4-6(13-7)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWJYWKWOGVMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733152
Record name Methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917396-36-2
Record name Methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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